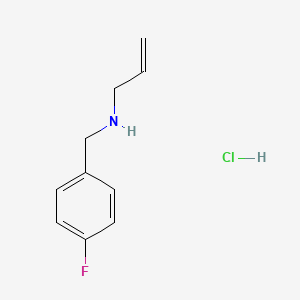

N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride

Description

Contextualization within the Chemistry of Fluorinated Amines and Unsaturated Nitrogen Heterocycles

The compound is situated at the intersection of two important classes of organic molecules: fluorinated amines and precursors to unsaturated nitrogen heterocycles.

Fluorinated Amines: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. alfa-chemistry.comnih.gov The fluorine atom, due to its high electronegativity and small size, can significantly alter a molecule's physical and chemical properties, such as basicity, metabolic stability, and lipophilicity. alfa-chemistry.comnih.gov In the context of amines, the presence of a fluorine atom on the aromatic ring, as seen in N-(4-Fluorobenzyl)-2-propen-1-amine, can modulate the electron density of the benzyl (B1604629) group and the basicity of the amine nitrogen. alfa-chemistry.com This makes fluorinated amines valuable intermediates in the synthesis of agrochemicals and pharmaceuticals where fine-tuning of molecular properties is crucial. alfa-chemistry.com

Unsaturated Nitrogen Heterocycles: The allylamine (B125299) portion of the molecule is a key functional group that serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govmdpi.com Nitrogen heterocycles are ubiquitous in nature and form the core structure of a vast number of biologically active compounds, including many approved drugs. nih.govresearchgate.net The double bond in the allyl group provides a reactive site for cyclization reactions, allowing for the construction of diverse ring systems. nih.gov

Overview of Strategic Importance in Organic Synthesis and Advanced Materials Precursor Development

As a synthetic building block, N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride offers two primary reactive sites: the secondary amine and the terminal alkene. This dual functionality allows it to participate in a wide array of chemical transformations.

In Organic Synthesis: The nucleophilic nitrogen atom can undergo reactions such as acylation, alkylation, and arylation to build more complex molecular architectures. The alkene group can participate in addition reactions, cycloadditions, and polymerization processes. This versatility makes it a valuable starting material for creating libraries of novel compounds for screening in drug discovery and other applications. For instance, related N-(4-halobenzyl)amides have been synthesized and evaluated for their antifungal activity. nih.gov

As an Advanced Materials Precursor: The presence of the polymerizable allyl group makes this compound a candidate for the development of functional polymers. The fluorobenzyl moiety can impart specific properties to the resulting material, such as thermal stability, chemical resistance, and altered surface properties.

Historical Development and Academic Significance of N-Substituted Allylamines

The broader class of N-substituted allylamines has a significant history in organic chemistry. Allylamines are recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. organic-chemistry.orgorganic-chemistry.org Historically, research into allylamines has been driven by their utility in constructing complex nitrogen-containing molecules. nsf.gov They are particularly known for their role in the synthesis of antifungal agents, where the allylamine scaffold is a key pharmacophore. nih.govresearchgate.netresearchgate.net

The development of catalytic methods for the synthesis of allylic amines has been a major focus in academic research, with numerous strategies developed to control regioselectivity and stereoselectivity. organic-chemistry.orgnih.gov These advancements have expanded the accessibility and utility of N-substituted allylamines, including fluorinated derivatives, solidifying their importance in the synthetic chemist's toolkit.

Scope, Rationale, and Objectives of Comprehensive Research on this compound

Comprehensive research on this compound is driven by the need for novel and versatile chemical building blocks. The primary objectives of studying this specific compound include:

Exploring Synthetic Utility: To fully map the reactivity of its functional groups and develop efficient synthetic routes to new classes of compounds, particularly fluorinated nitrogen heterocycles and amides.

Developing Novel Materials: To investigate its potential as a monomer for the synthesis of fluorinated polymers with unique and desirable properties for advanced applications.

Structure-Activity Relationship (SAR) Studies: To use it as a starting material for the synthesis of analogues of known bioactive molecules. The introduction of the 4-fluorobenzyl group allows for the systematic study of how this substituent affects biological activity, contributing to the rational design of more potent and selective therapeutic agents. nih.gov

By systematically investigating this compound, researchers aim to unlock its full potential as a versatile tool for innovation in both organic synthesis and materials science.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWPVVUEANIHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of N 4 Fluorobenzyl 2 Propen 1 Amine Hydrochloride

Reactivity at the Alkene Moiety

The carbon-carbon double bond in the 2-propen-1-amine (allylamine) moiety is susceptible to a variety of addition and coupling reactions, providing a versatile handle for molecular elaboration.

Electrophilic Addition Reactions to the Propenyl Group

The terminal alkene of N-(4-Fluorobenzyl)-2-propen-1-amine can undergo electrophilic addition with various reagents. In the case of hydrohalogenation with hydrogen halides (HX), the reaction is expected to follow Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com The proton adds to the terminal carbon (C-3 of the propenyl group) to form a more stable secondary carbocation at C-2, which is then attacked by the halide anion. This regioselectivity is due to the formation of the most stable carbocation intermediate. wikipedia.org

Conversely, radical additions to the double bond, such as the thiol-ene reaction, proceed via an anti-Markovnikov mechanism. wikipedia.orgacsgcipr.org Initiation by light or a radical initiator generates a thiyl radical, which adds to the terminal carbon of the alkene. wikipedia.orgacsgcipr.org This forms a more stable secondary carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to complete the addition and propagate the radical chain. wikipedia.org This reaction is a highly efficient method for forming carbon-sulfur bonds. scispace.com

Table 1: Regioselectivity in Addition Reactions to the Propenyl Group

| Reaction Type | Reagent Example | Mechanism | Regioselectivity | Product Structure |

|---|---|---|---|---|

| Electrophilic Addition | HBr | Ionic (Carbocation intermediate) | Markovnikov | Halogen on C-2 |

| Radical Addition | R-SH + Initiator | Radical (Chain reaction) | Anti-Markovnikov | Thioether on C-3 |

Olefin Metathesis and Cross-Coupling Involving the Alkene

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.org N-(4-Fluorobenzyl)-2-propen-1-amine can participate in cross-metathesis (CM) reactions with other olefins, catalyzed by ruthenium-based complexes such as Grubbs' first and second-generation catalysts. harvard.edu This reaction allows for the exchange of substituents between the two alkenes, leading to the formation of new, more complex olefin products and the release of ethene. organic-chemistry.org

While modern metathesis catalysts tolerate a wide array of functional groups, including amines, the nitrogen atom can sometimes lead to catalyst deactivation. beilstein-journals.org The success of the reaction can depend on the specific catalyst, solvent, and the nature of the olefin coupling partner. Careful selection of reaction conditions is crucial to achieve high yields and selectivity for the desired cross-coupled product over undesired homodimers. beilstein-journals.orgillinois.edu

Table 2: Representative Catalysts for Cross-Metathesis

| Catalyst | Common Name | Key Features |

|---|---|---|

| RuCl₂(PCy₃)₂(CHPh) | Grubbs' Catalyst, 1st Gen | Good functional group tolerance, commercially available. |

| RuCl₂(PCy₃)(IMesH₂)(CHPh) | Grubbs' Catalyst, 2nd Gen | Higher activity and broader substrate scope; increased stability. harvard.eduwits.ac.za |

| RuCl₂(IMesH₂)(C₉H₈O) | Hoveyda-Grubbs Catalyst, 2nd Gen | Features a chelating isopropoxystyrene ligand for enhanced stability. |

Radical Reactions and Polymerization Initiation Mechanisms

The propenyl group can participate in radical reactions beyond simple additions. Free-radical polymerization of allylic monomers like N-(4-Fluorobenzyl)-2-propen-1-amine is generally challenging. researchgate.net This difficulty arises from a process known as degradative chain transfer, where a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. researchgate.net This creates a resonance-stabilized allylic radical that is less reactive and less likely to initiate a new polymer chain, often leading to the formation of low molecular weight oligomers.

However, the alkene is highly reactive in thiol-ene radical additions. This reaction, often initiated by photolysis or thermal initiators like azobisisobutyronitrile (AIBN), involves the addition of a thiyl radical (RS•) across the double bond. wikipedia.orgnih.gov The process is characterized by high efficiency and tolerance for various functional groups, making it a valuable method for the specific functionalization of the allyl group. acsgcipr.orgnih.gov

Transformations Involving the Secondary Amine Functionality

The secondary amine in N-(4-Fluorobenzyl)-2-propen-1-amine is a nucleophilic center that can readily undergo reactions with a range of electrophiles, leading to the formation of tertiary amines, amides, and sulfonamides.

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions

The nitrogen atom can be readily modified through standard organic transformations.

N-Alkylation: Reaction with alkyl halides or other alkylating agents, typically in the presence of a non-nucleophilic base to neutralize the generated acid, yields the corresponding tertiary amine. Alternatively, reductive amination or manganese-catalyzed N-alkylation with alcohols can be employed. researchgate.net

N-Acylation: Treatment with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine or pyridine, results in the formation of a stable amide bond. researchgate.netnih.govresearchgate.net This reaction is a common strategy for protecting the amine functionality or for synthesizing complex amide-containing structures. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base, provides the corresponding N-sulfonamide. researchgate.net Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for amines.

Table 3: Common Reagents for Amine Functionalization

| Transformation | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The presence of both an amine and an alkene within the same molecule makes N-(4-Fluorobenzyl)-2-propen-1-amine an excellent precursor for the synthesis of various nitrogen-containing heterocycles via intramolecular cyclization. nih.govresearchgate.net

Transition-metal catalysis is a powerful strategy for effecting such cyclizations. nih.govmdpi.com Palladium-catalyzed reactions, for instance, can facilitate intramolecular aminopalladation or aza-Heck reactions to form five- or six-membered rings like pyrrolidines and piperidines. acs.org Similarly, rhodium catalysts have been used for the cycloisomerization of N-allyl propiolamides to form functionalized γ-lactams. researchgate.net

The molecule can also be derivatized to participate in cycloaddition reactions. For example, after N-acylation and subsequent transformation, the N-allyl amide derivative could undergo an intramolecular Diels-Alder or aza-Diels-Alder reaction, providing a stereocontrolled route to complex bicyclic systems. wikipedia.orgrsc.org Radical-mediated cyclizations, often initiated by the addition of a radical to the alkene, can also be employed to construct heterocyclic rings. nih.gov These varied cyclization strategies highlight the utility of this compound as a building block in synthetic organic chemistry. scispace.comresearchgate.net

Formation of Amides, Ureas, and Thioureas Derivatives

The secondary amine functionality in N-(4-Fluorobenzyl)-2-propen-1-amine is a key site for derivatization, allowing for the synthesis of a wide range of amides, ureas, and thioureas. These reactions typically proceed via nucleophilic attack of the amine nitrogen on an electrophilic carbonyl or thiocarbonyl carbon.

Amide Formation: Amide derivatives can be readily prepared by reacting N-(4-Fluorobenzyl)-2-propen-1-amine with an activated carboxylic acid derivative. Common methods include the use of acyl chlorides, acid anhydrides, or the direct coupling of a carboxylic acid using a dehydrating agent.

From Acyl Chlorides (Schotten-Baumann reaction): The reaction with an acyl chloride is a highly efficient method for amide synthesis. It is typically carried out in an aprotic solvent in the presence of a base, such as a tertiary amine or pyridine, to neutralize the HCl byproduct.

From Carboxylic Acids with Coupling Agents: Direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC). In this process, DCC activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Table 1: Common Reagents for Amide Synthesis from Secondary Amines

| Reagent Class | Specific Example | Byproduct | Conditions |

| Acyl Halide | Acetyl chloride | HCl | Base (e.g., Triethylamine), Aprotic solvent, RT |

| Acid Anhydride | Acetic anhydride | Acetic acid | Base (e.g., Pyridine), Aprotic solvent, RT to mild heat |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Aprotic solvent (e.g., DCM, DMF), RT |

| Borate Ester | Tris(2,2,2-trifluoroethyl) borate | 2,2,2-Trifluoroethanol | Acetonitrile, open to air |

Urea and Thiourea Formation: Ureas and their sulfur analogs, thioureas, are typically synthesized by reacting the amine with isocyanates and isothiocyanates, respectively. These reactions are generally high-yielding and proceed under mild conditions. Alternative, safer methods have been developed to avoid the handling of toxic reagents like phosgene.

From Isocyanates/Isothiocyanates: The addition of the amine to an isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) is the most direct route. The nitrogen atom of N-(4-Fluorobenzyl)-2-propen-1-amine attacks the electrophilic central carbon of the isocyanate/isothiocyanate.

Phosgene-Free Routes for Ureas: Safer alternatives to phosgene for urea synthesis include reagents like N,N'-carbonyldiimidazole (CDI). CDI activates the amine to form an intermediate that can then react with another amine.

Routes for Thioureas: Symmetrical and asymmetrical thioureas can be synthesized via a one-pot reaction of an amine, carbon disulfide, and an oxidant. Another method involves the use of thiophosgene to couple two amine molecules.

Table 2: Common Reagents for Urea and Thiourea Synthesis

| Derivative | Reagent Class | Specific Example | Conditions |

| Urea | Isocyanate | Phenyl isocyanate | Aprotic solvent (e.g., THF, DCM), RT |

| Urea | Phosgene Alternative | N,N'-Carbonyldiimidazole (CDI) | Aprotic solvent, RT |

| Thiourea | Isothiocyanate | Phenyl isothiocyanate | Aprotic solvent (e.g., Acetone), Reflux |

| Thiourea | Carbon Disulfide | Carbon disulfide (CS2) | Aqueous medium or organic solvent, often with an oxidant |

Reactivity of the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group possesses an aromatic ring that can undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling, allowing for further molecular diversification.

Electrophilic aromatic substitution (EAS) on the fluorobenzyl ring of N-(4-Fluorobenzyl)-2-propen-1-amine is governed by the directing effects of the two existing substituents: the fluorine atom and the N-allylaminomethyl side chain.

Directing Effect of Fluorine: The fluorine atom is an ortho-, para-directing group. wikipedia.orgorganic-chemistry.org While it is highly electronegative and deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I), it can donate electron density through a positive resonance effect (+R) involving its lone pairs. wikipedia.orgwikipedia.org This resonance stabilization is most effective for intermediates arising from attack at the ortho and para positions. organic-chemistry.org For fluorine, the para-directing effect is often dominant. wikipedia.org

Directing Effect of the Side Chain: The -CH2-NH-allyl side chain's effect is condition-dependent. In its neutral, free-base form, the nitrogen's lone pair makes the group activating and ortho-, para-directing. However, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the amine nitrogen becomes protonated (-CH2-NH2+-allyl). This ammonium (B1175870) group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. Friedel-Crafts reactions are generally incompatible with aromatic rings bearing amine groups because the nitrogen lone pair coordinates strongly with the Lewis acid catalyst, deactivating the ring. researchgate.net

The regiochemical outcome of an EAS reaction is therefore a result of the competition between these directing effects and is highly dependent on the reaction conditions. For example, in bromination of the model compound 4-fluorotoluene under certain catalytic conditions, the major product is 3-bromo-4-fluorotoluene, corresponding to substitution ortho to the fluorine and meta to the methyl group. libretexts.org This suggests that under neutral or weakly acidic conditions where the side chain remains unprotonated, substitution will be directed to positions 2 and 3 (ortho to the fluorine and meta/ortho to the side chain, respectively). Under strongly acidic conditions, substitution would be expected primarily at position 2 (meta to the protonated side chain and ortho to the fluorine).

The aryl ring can be functionalized through metalation followed by reaction with an electrophile, or via palladium-catalyzed cross-coupling reactions if a halide is present on the ring.

Directed ortho-Metalation (DoM): DoM is a powerful technique for regioselective functionalization. wikipedia.org The reaction uses a directed metalation group (DMG) to coordinate an organolithium reagent (like n-butyllithium), which then deprotonates the nearest ortho-position. organic-chemistry.orgwikipedia.org Tertiary amine and amide groups are effective DMGs. wikipedia.org The N-(4-fluorobenzyl)-N-allylamine, being a tertiary amine, can act as a DMG, directing lithiation specifically to the C-3 position of the aromatic ring. wikipedia.orgresearchgate.net The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., CO2, I2, aldehydes) to install a new substituent exclusively at this position.

Palladium-Catalyzed Cross-Coupling: If the aromatic ring is first halogenated (e.g., at the C-3 position via DoM followed by quenching with I2 or Br2), it becomes a substrate for various cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl structures. libretexts.orgwikipedia.org Studies on substrates like 2-bromo-4-fluorotoluene have demonstrated the feasibility of Suzuki coupling on such fluorinated systems. ugr.es

Heck Reaction: This involves the coupling of the aryl halide with an alkene to form a new substituted alkene. wikipedia.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to arylalkyne derivatives. libretexts.org

Table 3: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)2) | Aryl-R | Pd(0) complex, Base (e.g., Na2CO3, K3PO4) |

| Heck | Alkene (R-CH=CH2) | Aryl-CH=CH-R | Pd(0) or Pd(II) salt, Base (e.g., Et3N) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-C≡C-R | Pd(0) complex, Cu(I) co-catalyst, Amine base |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.

Mechanism of Directed ortho-Metalation (DoM): The DoM mechanism begins with the coordination of the Lewis acidic lithium atom of the alkyllithium reagent to the Lewis basic heteroatom (nitrogen) of the DMG. wikipedia.orgchem-station.com This forms a complex that positions the alkyl base in close proximity to the ortho-proton, facilitating its abstraction. baranlab.org This "complex-induced proximity effect" (CIPE) leads to the regioselective formation of the ortho-lithiated species, which is stabilized by the continued coordination with the DMG. baranlab.org

Mechanism of Electrophilic Aromatic Substitution (EAS): EAS proceeds via a two-step mechanism. researchgate.net

Formation of the Sigma Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step. researchgate.net

Deprotonation: A base removes the proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring, yielding the substituted product. The directing effects of substituents are explained by their ability to stabilize or destabilize the sigma complex through inductive and resonance effects.

Mechanism of Palladium-Catalyzed Cross-Coupling: The Suzuki, Heck, and Sonogashira reactions, while differing in their specific coupling partners, generally follow a common catalytic cycle involving a palladium catalyst.

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a square planar Pd(II) complex (Ar-Pd(II)-X). This is often the rate-limiting step. wikipedia.orglibretexts.org

Transmetalation (Suzuki) or Migratory Insertion (Heck/Sonogashira):

In the Suzuki reaction, the organoboron reagent, activated by a base, undergoes transmetalation, where its organic group (R) replaces the halide on the palladium complex to form an Ar-Pd(II)-R species. libretexts.orgyonedalabs.com

In the Heck reaction, the alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-Aryl bond. byjus.comchemistnotes.com This is followed by a β-hydride elimination step which forms the final product and a palladium-hydride species. byjus.com

In the Sonogashira reaction, a copper co-catalyst typically forms a copper acetylide, which then transmetalates its alkynyl group to the palladium center. libretexts.orgwikipedia.org Alternatively, in copper-free variants, the alkyne coordinates directly to the palladium complex before deprotonation and insertion. libretexts.org

Reductive Elimination: The two organic groups (e.g., Ar and R) on the palladium complex couple and are eliminated from the metal center, forming the final product (Ar-R). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

Advanced Spectroscopic and Structural Elucidation Studies of N 4 Fluorobenzyl 2 Propen 1 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride in solution. Through a combination of one-dimensional and multi-dimensional NMR experiments, a complete assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) resonances can be achieved, offering a detailed map of the molecular connectivity and environment.

Multi-Dimensional NMR Techniques (2D COSY, HSQC, HMBC) for Definitive Structural Assignments

Two-dimensional (2D) NMR techniques are paramount for the definitive assignment of the molecular structure by revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, COSY spectra would display correlations between the protons of the allyl group and between the aromatic protons on the fluorobenzyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the carbon signals based on their attached, and usually pre-assigned, proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between ¹H and ¹³C nuclei, typically over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the fluorobenzyl and allyl moieties through the nitrogen atom.

A hypothetical table of expected 2D NMR correlations for the definitive structural assignment is presented below.

| ¹H Chemical Shift (ppm) | Correlated ¹³C Chemical Shift (ppm) (HSQC) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |

| Fluorobenzyl Protons | |||

| ~7.4 (d) | ~129 | C=O of another residue, Ar-C | Aromatic Protons |

| ~7.1 (t) | ~116 | Ar-C, Benzyl (B1604629) CH₂ | Aromatic Protons |

| ~4.1 (s) | ~52 | Ar-C, Allyl CH₂ | Allyl CH₂ |

| Allyl Protons | |||

| ~5.9 (m) | ~132 | Allyl CH₂, =CH₂ | Allyl CH₂, =CH₂ |

| ~5.3 (d) | ~118 | Allyl CH, Allyl CH₂ | Allyl CH, Allyl CH₂ |

| ~3.4 (d) | ~55 | Benzyl CH₂, Allyl CH | Benzyl CH₂ |

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to probe the local environment of the fluorine atom in the molecule. biophysics.org Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound would exhibit a single resonance, likely a triplet, due to coupling with the two ortho protons on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which can be influenced by solvent effects and intermolecular interactions.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |

| ¹⁹F | -110 to -120 | Triplet | ³J(F-H) with ortho-protons |

Dynamic NMR for Conformational and Exchange Process Studies

Dynamic NMR (DNMR) studies can provide valuable information on conformational changes and exchange processes occurring on the NMR timescale. libretexts.org For this compound, variable temperature NMR experiments could reveal information about the rotation around the C-N and C-C single bonds. At lower temperatures, distinct signals for different conformers might be observed, which would coalesce into averaged signals as the temperature increases and the rate of interchange becomes faster than the NMR timescale. These studies allow for the determination of the energy barriers associated with these dynamic processes. beilstein-journals.org

Single-Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Conformation and Geometry

A single-crystal X-ray diffraction study of this compound would provide the exact solid-state conformation of the molecule. This includes the precise bond lengths and angles of both the fluorobenzyl and allyl groups, as well as the geometry around the central nitrogen atom. The torsion angles would define the relative orientation of the different molecular fragments. While a specific structure for this compound is not publicly available, data from similar benzylamine (B48309) hydrochloride structures can provide an expected framework. researchgate.netnih.gov

Below is a hypothetical table of selected geometric parameters that would be determined from such an analysis.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | ||

| C-F | ~1.36 | |

| C-N (benzyl) | ~1.48 | |

| C-N (allyl) | ~1.47 | |

| C=C (allyl) | ~1.33 | |

| Bond Angles (°) ** | ||

| C-C-F | ~118 | |

| C-N-C | ~112 | |

| C-C=C | ~121 | |

| Torsion Angles (°) ** | ||

| C-C-N-C | Variable (defines conformation) |

Polymorphism and Crystallization Engineering of the Hydrochloride Salt

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for any hydrochloride salt, as different polymorphs can exhibit varied physical and chemical properties, including solubility, stability, and bioavailability. Crystallization engineering involves the rational design and control of crystallization processes to obtain desired polymorphic forms, crystal habits, and particle sizes.

A thorough investigation into the polymorphism of this compound would typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize any discovered polymorphs. However, no such studies detailing the polymorphic landscape or specific crystallization engineering strategies for this compound are currently available in the public domain.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure and intermolecular interactions within a crystal lattice. For this compound, these techniques would be essential for confirming the presence of key functional groups and analyzing the hydrogen bonding network, which is fundamental to the structure of amine hydrochloride salts.

In a hypothetical analysis, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretching vibrations of the secondary ammonium (B1175870) group, typically appearing as broad bands in the region of 2400-2700 cm⁻¹ due to strong hydrogen bonding with the chloride anion. Other expected signals would include C-H stretching vibrations from the aromatic ring and the propenyl group, C=C stretching from both the aromatic and alkenyl moieties, and the C-F stretching vibration. A detailed assignment of these vibrational modes would provide a spectroscopic fingerprint of the molecule. Without experimental data, a precise table of vibrational frequencies and their assignments cannot be compiled.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Secondary Ammonium (N⁺-H₂) | N-H Stretch (H-bonded) | 2400 - 2700 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkenyl Group | =C-H Stretch | 3010 - 3095 |

| Benzyl & Propenyl | C-H Stretch (sp³) | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkenyl Group | C=C Stretch | 1620 - 1680 |

This table is illustrative and based on general spectroscopic principles, not on specific experimental data for the target compound.

Advanced Mass Spectrometry for Fragmentation Pattern Elucidation and Accurate Mass Determination

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, confirming its elemental composition.

Upon ionization, typically using electrospray ionization (ESI), the N-(4-Fluorobenzyl)-2-propen-1-amine cation would be observed. Tandem mass spectrometry (MS/MS) experiments would then be used to induce fragmentation. The fragmentation pattern would likely be dominated by cleavage of the bonds adjacent to the nitrogen atom. Key expected fragmentation pathways would include the loss of the allyl group or the fluorobenzyl group, leading to characteristic fragment ions. For instance, a primary fragmentation would be the formation of the fluorobenzyl cation (m/z 109) or the tropylium (B1234903) ion derived from it.

Table 2: Hypothetical Fragmentation Data for N-(4-Fluorobenzyl)-2-propen-1-amine

| m/z (relative abundance) | Proposed Fragment Ion |

|---|---|

| 166.1027 | [M+H]⁺ (protonated base) |

| 109.0448 | [C₇H₆F]⁺ (fluorobenzyl cation) |

This table presents a hypothetical fragmentation pattern for the free base. The data is not based on actual experimental results for this compound.

Computational Chemistry and Theoretical Investigations of N 4 Fluorobenzyl 2 Propen 1 Amine Hydrochloride

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and molecular properties of a compound. For N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, various electronic properties could be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Other properties that would be investigated include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis would also be performed to understand charge transfer interactions within the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly around its single bonds, allows it to adopt various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. A potential energy surface (PES) map would be generated by systematically rotating key dihedral angles within the molecule and calculating the corresponding energy at each point.

This analysis would identify the most stable low-energy conformers, as well as the energy barriers for interconversion between them. Understanding the preferred conformation is crucial as it often dictates the molecule's biological activity and intermolecular interactions.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates along a proposed reaction pathway.

A key aspect of this modeling is the characterization of transition states, which are the highest energy points along the reaction coordinate. By calculating the structure and energy of these transition states, chemists can determine the activation energy of the reaction, providing insights into the reaction kinetics. This type of modeling is essential for understanding how the compound might be synthesized or how it might metabolize.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in a solution phase that mimics physiological conditions. An MD simulation of this compound would involve placing the molecule in a simulation box with solvent molecules (e.g., water) and calculating the forces between all atoms to model their movements.

These simulations provide detailed information about the compound's solvation, its dynamic conformational changes, and its interactions with surrounding solvent molecules. This can reveal important information about its solubility and how it might interact with biological macromolecules.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Amine Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. While no specific QSAR studies were found for this compound, such a study would typically involve a series of related N-benzyl amine derivatives.

Researchers would calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound in the series. A mathematical model would then be developed to relate these descriptors to an observed activity. This model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of compounds with desired properties. Studies on other N-benzyl amine derivatives have shown the importance of factors like lipophilicity and electronic properties in determining their biological activities. acs.orgnih.govacs.org

Role As a Precursor in Advanced Materials Science Research

Application as a Monomer in Polymer Synthesis

The presence of the 2-propen-1-amine (allylamine) group in N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride allows it to function as a monomer in various polymerization reactions. The resulting polymers incorporate the fluorobenzyl functionality, which can impart unique properties such as hydrophobicity, thermal stability, and specific electronic characteristics to the final material.

Free Radical Polymerization of the Propenyl Moiety

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. In the case of allylic monomers like this compound, this process can be challenging due to degradative chain transfer. researchgate.netresearchgate.net This involves the abstraction of a hydrogen atom from the methylene (B1212753) group adjacent to the double bond by a propagating radical, leading to the formation of a stable, less reactive allylic radical. This process can terminate the growing polymer chain, often resulting in low molecular weight polymers. researchgate.netresearchgate.net

However, the polymerization of allylamine (B125299) and its salts via free radical methods has been achieved. researchgate.nethacettepe.edu.tr The protonation of the amine group to form a hydrochloride salt, as in the title compound, can influence the reactivity of the monomer and potentially mitigate degradative chain transfer to some extent by altering the electronic properties of the allyl group. researchgate.netresearchgate.net The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride, in a suitable solvent like water. researchgate.net

Table 1: Key Aspects of Free Radical Polymerization of Allylamine Derivatives

| Factor | Description |

| Monomer Structure | The allylic C-H bond is susceptible to abstraction, leading to degradative chain transfer. |

| Monomer Form | Polymerization of the hydrochloride salt can influence monomer reactivity and polymer properties. researchgate.net |

| Initiators | Azo compounds are commonly used to initiate polymerization. researchgate.netgoogle.com |

| Solvent | Aqueous media is often employed for the polymerization of allylamine salts. researchgate.net |

| Resulting Polymer | Typically results in poly(allylamine hydrochloride) or its derivatives. nbinno.com |

Controlled/Living Polymerization Techniques for N-Substituted Allylamines

To overcome the limitations of conventional free radical polymerization and to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity, controlled/living polymerization techniques are of great interest. mdpi.com While the application of these techniques directly to this compound is not extensively documented, principles from related systems can be applied.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization method compatible with a wide range of functional monomers. uni-bayreuth.denih.gov It is plausible that RAFT could be adapted for the polymerization of N-substituted allylamines. This would involve the use of a suitable RAFT agent to mediate the polymerization, allowing for the synthesis of block copolymers and other complex architectures. A novel method has been developed for introducing a single protected amine-functional monomer at the chain end of RAFT polymers, which could be a potential strategy for incorporating this compound into polymer chains in a controlled manner. rsc.org

Copolymerization Studies with Other Functional Monomers

Copolymerization of this compound with other functional monomers offers a pathway to tailor the properties of the resulting materials. For instance, copolymerization with monomers like N-vinylpyrrolidone has been explored for allylamine. cambridge.org Coordination-insertion copolymerization of various allyl monomers, including protected allylamines, with ethylene (B1197577) has been successfully achieved using a palladium/phosphine-sulfonate catalyst. sgitolab.com This approach yields highly linear copolymers with in-chain functional units. sgitolab.com Such strategies could be employed to incorporate the unique properties of the fluorobenzyl group into a range of polymer backbones.

Formation of Functionalized Surfaces and Hybrid Materials

The amine functionality and the polymerizable allyl group of this compound make it a candidate for the modification of surfaces and the creation of hybrid materials.

Surface functionalization with amine groups is a widely used strategy to enhance properties such as adhesion, biocompatibility, and chemical reactivity. cambridge.org Techniques like plasma polymerization and gamma-radiation-induced grafting of allylamine have been used to introduce primary amine groups onto polymer surfaces like polypropylene (B1209903) and polyethylene. cambridge.orgresearchgate.net These methods could potentially be adapted for this compound to create surfaces with tailored hydrophobicity and reactivity due to the fluorobenzyl group.

In the realm of hybrid materials, the amine group can interact with inorganic components, while the polymerizable group can form a covalent network. This dual functionality allows for the creation of organic-inorganic hybrid materials with enhanced mechanical, thermal, and chemical properties.

Utilization in the Synthesis of Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs)

Porous organic frameworks (POFs) and covalent organic frameworks (COFs) are classes of porous crystalline materials with high surface areas, tunable pore sizes, and excellent stability. rsc.orgnih.govrsc.orgresearchgate.net These properties make them promising for applications in gas storage, separation, and catalysis. bohrium.comrsc.orgacs.orgnih.gov

The synthesis of COFs and POFs often involves the reaction of multitopic building blocks (monomers) to form a porous network. Amine-functionalized monomers are frequently used as building blocks in the synthesis of imine-linked COFs. bohrium.comrsc.orgacs.orgnih.govacs.org The amine groups of one monomer react with the aldehyde groups of another to form stable imine linkages.

This compound, with its primary amine group, could potentially serve as a monofunctional modulator or a component in the synthesis of more complex multitopic monomers for COFs and POFs. The fluorobenzyl group would be incorporated into the framework, potentially enhancing the material's affinity for specific molecules, such as CO2, or modifying its surface properties. acs.orgnih.gov The allyl group could also serve as a site for post-synthetic modification of the framework, allowing for the introduction of additional functionalities. nih.gov

Table 2: Potential Roles of this compound in POF and COF Synthesis

| Component | Potential Role | Desired Outcome |

| Amine Group | Reactant in imine linkage formation. | Incorporation into the framework backbone. |

| Fluorobenzyl Group | Functional side group within the pores. | Tailored surface properties and selective adsorption. |

| Propenyl Group | Site for post-synthetic modification. | Introduction of further functionalities after framework formation. nih.gov |

Environmental and Sustainability Considerations in the Lifecycle of N 4 Fluorobenzyl 2 Propen 1 Amine Hydrochloride

Green Synthetic Approaches and Methodologies

A thorough search of existing literature did not yield any studies specifically detailing green synthetic approaches for N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride. Research on greener routes for synthesizing related benzylamines or allylamines exists, often focusing on the use of renewable solvents, catalytic processes to reduce waste, and improving atom economy. However, no methodologies have been explicitly developed or adapted for the sustainable synthesis of this specific fluorinated benzylallylamine derivative.

Abiotic and Biotic Degradation Pathways in Environmental Matrices

There is no available research on the abiotic or biotic degradation of this compound in environmental matrices such as soil or water. Studies on similar chemical classes, such as benzylamines, indicate that degradation can occur through processes like chlorination in water treatment, but specific pathways, intermediate products, and degradation rates for the target compound have not been investigated. rsc.org The presence of a carbon-fluorine bond often increases the recalcitrance of organic compounds to microbial degradation, but specific studies on this molecule are absent. nih.gov

Photochemical and Hydrolytic Stability Studies

No specific photochemical or hydrolytic stability studies for this compound have been published. The stability of amine hydrochlorides in aqueous solutions can be influenced by hydrolysis, but the kinetics and products of such reactions for this compound are unknown. pitt.edu Similarly, its susceptibility to photodegradation by environmental factors like UV radiation has not been documented.

Life Cycle Assessment of Synthetic Routes and Industrial Implications

A life cycle assessment (LCA) for any synthetic route of this compound is not available in the literature. Performing an LCA requires detailed process data, including mass and energy balances for all stages of production, which has not been established or published for this compound. researchgate.netepa.gov Consequently, the industrial implications regarding its environmental footprint, from raw material extraction to final product, remain unquantified.

Future Research Directions and Emerging Areas for N 4 Fluorobenzyl 2 Propen 1 Amine Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient, environmentally benign, and cost-effective methods for the synthesis of N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. The development of greener synthetic routes is paramount.

Key research areas include:

Catalytic Reductive Amination: Investigating the use of heterogeneous or homogeneous catalysts for the direct reductive amination of 4-fluorobenzaldehyde (B137897) with allylamine (B125299). This approach could offer high atom economy and avoid the use of stoichiometric reducing agents.

Flow Chemistry: Implementing continuous flow synthesis processes could enhance reaction efficiency, improve safety, and allow for easier scalability. mdpi.com Flow chemistry offers precise control over reaction parameters, leading to higher yields and purity.

Biocatalysis: Exploring enzymatic pathways, such as those involving transaminases, for the asymmetric synthesis of chiral derivatives of N-(4-Fluorobenzyl)-2-propen-1-amine.

| Synthetic Method | Potential Advantages | Key Research Challenges |

| Catalytic Reductive Amination | High atom economy, reduced waste | Catalyst design and optimization, substrate scope |

| Flow Chemistry | Enhanced safety and scalability, improved process control | Reactor design, optimization of flow parameters |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering, substrate specificity |

Exploration of Unconventional Reactivity and Catalytic Applications

The unique electronic and steric properties imparted by the fluorobenzyl and allyl moieties suggest that this compound could exhibit novel reactivity and find use in catalysis.

Future investigations may focus on:

Organocatalysis: Exploring the potential of the amine as an organocatalyst in various organic transformations, such as Michael additions or aldol (B89426) reactions. The fluorine atom could influence the acidity and nucleophilicity of the amine, potentially leading to unique catalytic activities.

Ligand Development: Utilizing the compound as a ligand for transition metal-catalyzed cross-coupling reactions. The nitrogen and the allyl group's double bond could coordinate with metal centers, influencing the catalyst's stability and reactivity.

Photoredox Catalysis: Investigating the role of the fluorinated aromatic ring in photoredox-catalyzed reactions. The electron-withdrawing nature of fluorine could modulate the redox potential of the molecule, making it a candidate for specific photocatalytic cycles.

Integration into Advanced Functional Materials Beyond Polymers

While the allylic functionality suggests a role in polymer chemistry, future research should extend to the integration of this compound into a broader range of advanced functional materials.

Emerging areas of interest include:

Self-Assembled Monolayers (SAMs): The amine group can serve as an anchor to functionalize surfaces of materials like gold or silicon oxide, forming SAMs with tailored surface properties due to the fluorinated tail.

Metal-Organic Frameworks (MOFs): The compound could be explored as a linker or a modulating agent in the synthesis of MOFs. The fluorine atoms could impart specific properties to the framework, such as hydrophobicity or altered gas sorption capabilities.

Organic Electronics: Investigating the potential of derivatives of this compound as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The fluorobenzyl group can influence the electronic properties and molecular packing, which are crucial for device performance.

Synergistic Approaches Combining Experimental and Computational Techniques

A powerful strategy for accelerating the discovery and development of new applications for this compound involves the integration of experimental and computational methods.

Future synergistic studies could include:

Density Functional Theory (DFT) Calculations: Using DFT to predict the compound's reactivity, spectroscopic properties, and potential energy surfaces for various reactions. researchgate.netresearchgate.net This can guide experimental design and provide insights into reaction mechanisms.

Molecular Docking: If the compound is explored for biological applications, molecular docking studies can predict its binding affinity and mode of interaction with specific protein targets.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their observed activity, aiding in the design of new compounds with enhanced properties.

| Computational Technique | Predicted Properties | Potential Experimental Validation |

| Density Functional Theory (DFT) | Reactivity, spectroscopic data, reaction mechanisms | Kinetic studies, spectroscopic analysis (NMR, IR) |

| Molecular Docking | Binding affinity, interaction modes with biomolecules | In vitro binding assays |

| QSAR | Structure-activity relationships | Synthesis and testing of new derivatives |

Design of Next-Generation Analytical Methods for Trace Analysis and Characterization

As the compound finds more applications, the need for sensitive and selective analytical methods for its detection and characterization will become critical.

Future research in this area should focus on:

Hyphenated Chromatographic Techniques: Developing methods using gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS) for the trace analysis of the compound in complex matrices.

Capillary Electrophoresis: Exploring capillary electrophoresis for the rapid and efficient separation and quantification of the compound and its potential metabolites or degradation products.

Sensor Development: Designing electrochemical or optical sensors for the real-time monitoring of the compound in various environments. The fluorinated moiety could be exploited for selective recognition.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride with high purity?

The compound can be synthesized via nucleophilic substitution between 2-propen-1-amine and 4-fluorobenzyl chloride under anhydrous conditions. A similar protocol for fluorobenzyl-containing amines involves HCl-mediated crystallization in 1,4-dioxane to isolate the hydrochloride salt . Purification via hot solvent recrystallization (e.g., ethanol/water mixtures) is critical to achieve ≥98% purity, as demonstrated in analogous benzylamine hydrochloride derivatives .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- 1H/13C NMR to confirm substitution patterns (e.g., fluorobenzyl proton shifts at δ 7.2–7.4 ppm and allylic protons at δ 5.1–5.8 ppm) .

- UV-Vis spectroscopy (λmax ~255 nm for fluorobenzyl chromophores) .

- Mass spectrometry (ESI-MS) to verify molecular ion peaks matching the molecular formula (e.g., [M+H]+ for C10H12ClFN) .

Q. What storage conditions ensure long-term stability?

Store at -20°C in airtight, light-protected containers. Stability studies on similar hydrochlorides show ≥5-year integrity under these conditions, with periodic purity checks via HPLC recommended .

Q. How can solubility profiles be optimized for biological assays?

The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and aqueous buffers at pH <5. For cell-based studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data for fluorobenzyl-substituted amines?

Address discrepancies by:

- Conducting competitive binding assays with controls (e.g., ketanserin for 5-HT2C receptor studies) to validate selectivity .

- Analyzing stereochemical effects: Enantiomeric purity (via chiral HPLC) may explain divergent activity, as seen in serotonin receptor ligands .

- Cross-validating results with X-ray crystallography (e.g., fluorobenzyl-thiadiazole analogs resolved to 0.048 Å resolution) .

Q. How can enantiomeric separation be achieved for chiral derivatives?

Use chiral stationary-phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns. Mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid achieve baseline separation, as demonstrated for structurally related amines .

Q. What experimental designs mitigate degradation during prolonged pharmacological studies?

- Perform accelerated stability testing (40°C/75% RH for 6 months) to identify degradation pathways .

- Add antioxidants (e.g., 0.01% BHT) to aqueous formulations to prevent oxidative decomposition of the allylamine moiety .

- Monitor degradation products via LC-MS/MS , focusing on dehydrohalogenation byproducts .

Q. How can researchers validate analytical methods for detecting trace impurities?

- Implement HPLC-DAD with a C18 column (0.1% TFA/acetonitrile gradient) for impurity profiling. Detection limits <0.1% are achievable, as per pharmacopeial guidelines .

- Validate methods per ICH Q2(R1) : specificity (no co-elution), linearity (R² >0.995), and precision (RSD <2%) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on acetylcholinesterase inhibition potency?

- Experimental variables : Differences in enzyme sources (human vs. electric eel) and substrate concentrations (e.g., acetylthiocholine iodide) significantly alter IC50 values. Standardize protocols using recombinant human enzymes .

- Structural analogs : Compare activity with (±)-3,4-dimethylcoumarin derivatives, where fluorobenzyl positioning alters binding pocket interactions .

Q. Why do fluorobenzyl-containing amines show variability in crystallinity?

- Counterion effects : Hydrochloride salts (vs. free bases) enhance crystallinity due to stronger ionic interactions, as shown in X-ray structures of thiadiazol-2-amine derivatives .

- Solvent polarity : Crystallization from 1,4-dioxane (low polarity) yields higher-quality crystals than aqueous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Caption: The retrosynthetic analysis of this compound reveals two primary disconnection points at the C-N bond, leading to key precursors for reductive amination and nucleophilic substitution pathways.

Caption: The retrosynthetic analysis of this compound reveals two primary disconnection points at the C-N bond, leading to key precursors for reductive amination and nucleophilic substitution pathways.